Tin sulfate

Descripción general

Descripción

Tin sulfate, also known as stannous sulfate, is a chemical compound with the formula SnSO₄. It is a white or yellowish crystalline solid that is highly soluble in water. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is primarily used in electroplating, as a reducing agent, and in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin sulfate can be synthesized through several methods. One common laboratory method involves the reaction between metallic tin and sulfuric acid: [ \text{Sn} + \text{H}_2\text{SO}_4 \rightarrow \text{SnSO}_4 + \text{H}_2 ]

Another method involves the displacement reaction between metallic tin and copper(II) sulfate: [ \text{Sn} + \text{CuSO}_4 \rightarrow \text{Cu} + \text{SnSO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin with sulfuric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of tin to this compound. The resulting product is then purified through crystallization or other separation techniques.

Types of Reactions:

-

Oxidation: this compound can undergo oxidation to form tin(IV) sulfate. [ 2 \text{SnSO}_4 + \text{O}_2 \rightarrow 2 \text{Sn(SO}_4)_2 ]

-

Reduction: this compound acts as a reducing agent in various chemical reactions. [ \text{SnSO}_4 + 2 \text{H}_2 \rightarrow \text{Sn} + \text{H}_2\text{SO}_4 ]

-

Substitution: this compound can participate in substitution reactions with other metal salts. [ \text{SnSO}_4 + \text{Cu} \rightarrow \text{CuSO}_4 + \text{Sn} ]

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen gas, other metals.

Reaction Conditions: Elevated temperatures, controlled atmospheres.

Major Products Formed:

Oxidation: Tin(IV) sulfate.

Reduction: Metallic tin.

Substitution: Copper sulfate, other metal sulfates.

Aplicaciones Científicas De Investigación

Electronics Industry

Tin sulfate plays a crucial role in the electronics sector, particularly in the electroplating process. It is used to coat electronic components, enhancing their conductivity and providing protection against environmental factors such as moisture and corrosion. This application significantly improves the longevity and performance of electronic devices .

Construction Industry

In construction, this compound is utilized as a chromate reducer in cement and mortar formulations. Its inclusion helps improve the quality of concrete by enhancing its durability and resistance to environmental degradation. Additionally, it serves as a retarder in the grinding of portal cement, which aids in better handling and application of cement products .

Catalysis

Recent studies have highlighted the use of sulfated tin(IV) oxide as a solid superacid catalyst in various organic reactions. This catalyst has been effective in facilitating the partial coupling reaction of α-pinene to produce high-density fuel molecules. The catalytic properties are attributed to Brønsted acid activity, which plays a significant role in promoting chemical reactions under harsh conditions .

Battery Technology

This compound has been investigated for its potential as an electrolyte additive in battery applications. It has shown promise in restraining larger particles of irreversible sulfation during charge-discharge cycles, thus improving battery performance and lifespan .

Case Study 1: Electroplating Application

In a study examining the electroplating process using this compound, researchers found that components coated with this compound exhibited superior corrosion resistance compared to those coated with traditional methods. This improvement is critical for electronic devices subjected to harsh environmental conditions.

Case Study 2: Construction Material Enhancement

A comparative analysis of concrete samples with and without this compound revealed that samples containing this compound had lower permeability and greater compressive strength. This finding supports its use as an additive in construction materials to enhance structural integrity.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electronics | Coating for components | Improved conductivity and corrosion resistance |

| Construction | Chromate reducer | Enhanced durability of concrete |

| Catalysis | Solid superacid catalyst | Facilitates organic reactions |

| Battery Technology | Electrolyte additive | Improves battery performance |

Mecanismo De Acción

Tin sulfate acts primarily as a reducing agent, donating electrons to other compounds in chemical reactions. This property makes it useful in various industrial processes, such as electroplating and organic synthesis. In lead-acid batteries, this compound improves battery performance by altering the structure of the lead sulfate layer on the battery plates, enhancing corrosion resistance and charge acceptance .

Comparación Con Compuestos Similares

- Tin(II) chloride (SnCl₂)

- Tin(II) bromide (SnBr₂)

- Tin(II) iodide (SnI₂)

- Lead(II) sulfate (PbSO₄)

Comparison:

- Tin(II) chloride, bromide, and iodide: These compounds are similar to tin sulfate in that they contain tin in the +2 oxidation state. they differ in their anionic components and specific applications. For example, tin(II) chloride is commonly used as a reducing agent and in the preparation of other tin compounds.

- Lead(II) sulfate: This compound is similar to this compound in its sulfate anion but differs in its cation. Lead(II) sulfate is primarily used in lead-acid batteries and has different chemical properties and applications compared to this compound .

This compound stands out due to its unique combination of properties, including its solubility, reducing capabilities, and versatility in various applications.

Actividad Biológica

Tin sulfate (SnSO₄) is an inorganic compound with various applications, including its use in electroplating, as a mordant in dyeing, and in the synthesis of tin-based catalysts. This article explores the biological activity of this compound, focusing on its effects on human health, its potential therapeutic applications, and its environmental impact.

This compound can be synthesized through the reaction of tin with sulfuric acid. The optimal conditions for this synthesis typically involve maintaining specific concentrations of sulfuric acid (between 145 to 155 g/L) and controlling temperature (20 to 25 °C) to maximize yield while minimizing degradation of tin . The resulting compound is often found in hydrated forms, such as Sn(SO₄)₂·H₂O.

Case Studies

- Kidney Damage : A study highlighted that exposure to certain tin compounds resulted in degenerative changes in renal structures, indicating potential nephrotoxicity .

- Liver Effects : Another investigation reported that prolonged exposure to organotin compounds led to significant liver damage characterized by atrophy and necrosis .

- Electrochemical Applications : Research into the electrochemical properties of this compound has shown its potential for modifying surfaces and enhancing degradation performance of organic pollutants like methyl orange, demonstrating antibacterial activity . This suggests that this compound may have applications in environmental remediation.

Research Findings

Recent studies have focused on the synthesis and characterization of tin sulfates and their derivatives. For example:

- Synthesis Methods : Various methods have been developed for synthesizing high-purity SnSO₄, emphasizing the importance of reaction conditions such as temperature and sulfuric acid concentration .

- Electrochemical Behavior : this compound has been studied for its role in electrodeposition processes, where it influences the morphology of deposited layers, thereby affecting their properties and potential applications in coatings .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Toxicity | Can cause liver and kidney damage; limited studies specifically on SnSO₄. |

| Electrochemical Activity | Enhances degradation performance; shows antibacterial properties. |

| Synthesis Conditions | Optimal conditions involve specific sulfuric acid concentrations and temperatures. |

Propiedades

Número CAS |

10031-62-6 |

|---|---|

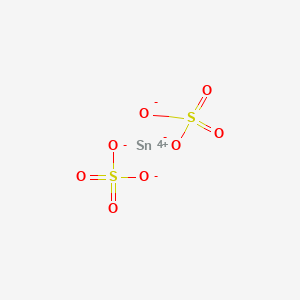

Fórmula molecular |

H2O4SSn |

Peso molecular |

216.79 g/mol |

Nombre IUPAC |

tin(4+);disulfate |

InChI |

InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4); |

Clave InChI |

CICKVIRTJQTMFM-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |

SMILES canónico |

OS(=O)(=O)O.[Sn] |

Key on ui other cas no. |

19307-28-9 |

Números CAS relacionados |

19307-28-9 |

Sinónimos |

stannous sulfate stannous sulfate, 113-labeled 1-2Sn salt stannous sulfate, 113-labeled Sn salt stannous sulfate, 117-labeled Sn salt stannous sulfate, 119-labeled Sn salt tin sulfate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.